molecular formula C15H21N5O2 B2772626 3-methoxy-1-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-1H-pyrazole-4-carboxamide CAS No. 1448137-28-7

3-methoxy-1-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2772626
CAS No.: 1448137-28-7
M. Wt: 303.366
InChI Key: BBFMKOPSBUOKJE-UHFFFAOYSA-N
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Description

3-Methoxy-1-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-1H-pyrazole-4-carboxamide is a synthetic chemical compound featuring a pyrazole-carboxamide core, a structure recognized in medicinal chemistry and chemical biology research. This compound is an analog of other pyrazole-4-carboxamide derivatives, which are frequently investigated as key intermediates for the development of bioactive molecules . The molecular structure incorporates a tetrahydroindazole moiety, a scaffold that is present in compounds studied for various pharmacological activities, including interactions with neurological targets such as the 5-HT2A receptor . The primary research applications for this compound are expected to lie in the fields of chemical probe development, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. Researchers may utilize it to explore its physicochemical properties and binding affinity to specific protein targets. Its mechanism of action would be highly dependent on the specific biological system under investigation and remains to be fully characterized. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheets prior to use.

Properties

IUPAC Name

3-methoxy-1-methyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-19-9-11(15(18-19)22-3)14(21)16-8-12-10-6-4-5-7-13(10)20(2)17-12/h9H,4-8H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFMKOPSBUOKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2=NN(C3=C2CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-1-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various disease models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula for this compound is C16H20N4O2C_{16}H_{20}N_{4}O_{2}, with a molecular weight of approximately 300.36 g/mol. The structure features a pyrazole ring, an indazole moiety, and a methoxy group, which contribute to its pharmacological properties.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For example, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) with IC50 values ranging from 0.109 µM to 0.245 µM . The mechanism involves cell cycle arrest at the G0/G1 phase and induction of apoptosis.

Inhibition of Protein Kinases

The compound has been evaluated for its inhibitory effects on specific protein kinases. For instance, studies have demonstrated that pyrazolo[4,3-b]pyridine derivatives can act as potent inhibitors against anaplastic lymphoma kinase (ALK), with IC50 values around 1.58 nM . This suggests that the compound may share similar inhibitory mechanisms.

Anti-inflammatory Effects

Compounds within this chemical class have also exhibited anti-inflammatory properties. In vitro assays have shown that some derivatives can significantly reduce pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substitutions on the pyrazole ring and the indazole moiety. Key findings in SAR studies include:

  • Presence of Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at specific positions enhances inhibitory activity against human neutrophil elastase (HNE) and other targets .
  • Alkyl Substituents : Modifications such as alkyl carbonyl groups have been shown to improve potency against certain cancer cell lines .

Case Study 1: Anticancer Efficacy

In a preclinical study involving rodent models, the compound demonstrated significant tumor reduction in xenograft models of breast cancer. The treatment resulted in a 70% reduction in tumor volume compared to controls after four weeks of administration .

Case Study 2: Neuroprotective Properties

Another study assessed the neuroprotective effects of related compounds in models of Parkinson's disease. The derivatives exhibited neuroprotective activity through modulation of metabotropic glutamate receptors (mGluR), suggesting potential applications in neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing pyrazole-carboxamide derivatives, and how can reaction conditions be optimized for higher yields?

  • Methodology : Pyrazole-carboxamide derivatives are typically synthesized via cyclization or coupling reactions. For example, azide-alkyne cycloaddition (CuAAC) is a common method for triazole/pyrazole ring formation, requiring copper catalysts and controlled temperatures (e.g., 50°C in DMF/THF solvents) . Optimization involves adjusting reaction time (e.g., 3–5 hours), solvent polarity, and stoichiometric ratios of reagents (e.g., NaN₃ as a catalyst) to minimize side products. Post-reaction purification via recrystallization (ethanol/PhMe) or column chromatography is critical for isolating high-purity compounds .

Q. How do structural modifications (e.g., methoxy or methyl groups) influence the compound’s physicochemical properties?

  • Methodology : Substituents like methoxy groups enhance solubility in polar solvents, while methyl groups increase lipophilicity. Techniques such as HPLC (98.67% purity reported in ) and NMR (δ 11.55 ppm for NH protons) validate structural integrity. Computational tools like COSMO-RS predict logP and solubility parameters, while thermal gravimetric analysis (TGA) assesses stability under varying humidity/temperature .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s purity and conformation?

  • Methodology :

  • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.44 ppm in DMSO-d₆) and confirms substitution patterns .
  • LCMS/ESI-MS : Validates molecular weight (e.g., m/z 392.2 in ) and detects impurities.
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) improve reaction efficiency and scalability for this compound?

  • Methodology : DoE minimizes trial-and-error by screening variables (e.g., temperature, solvent, catalyst loading) using factorial or response surface designs. For example, a central composite design (CCD) optimizes yield by modeling interactions between reaction time (3–5 hours) and NaN₃ concentration (0.1–0.3 eq). Pareto charts identify critical factors, while ANOVA validates significance (p < 0.05) .

Q. What computational strategies (e.g., QSAR, molecular docking) predict the compound’s biological activity and target selectivity?

  • Methodology :

  • QSAR : Regression models correlate structural descriptors (e.g., logP, H-bond donors) with bioactivity. MOE or Schrödinger software calculates descriptors from 3D structures.
  • Molecular Docking : AutoDock Vina or Glide docks the compound into protein active sites (e.g., human DHFR, PDB:1KMS). Docking scores (e.g., −9.2 kcal/mol) and interaction maps (H-bonds with Arg28) prioritize analogs for synthesis .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

  • Methodology : Contradictions arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Multi-technique validation is essential:

  • VT-NMR : Variable-temperature NMR detects conformational changes.
  • X-ray Crystallography : Resolves absolute configuration (e.g., used single-crystal XRD for triazole derivatives).
  • DFT Calculations : Compare experimental and theoretical spectra (e.g., Gaussian09 at B3LYP/6-31G*) to identify discrepancies .

Q. What are the challenges in scaling up synthesis from milligram to gram-scale while maintaining enantiomeric purity?

  • Methodology : Key challenges include heat dissipation, solvent recovery, and chiral retention. Strategies:

  • Flow Chemistry : Continuous reactors improve heat/mass transfer.
  • Chiral HPLC : Monitors enantiomeric excess (ee > 98%).
  • Design of Crystallization Protocols : Anti-solvent addition (e.g., water in DMF) enhances crystal uniformity .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the compound’s interaction with cytochrome P450 enzymes using stopped-flow spectroscopy.
  • In Vivo Pharmacokinetics : Assess bioavailability and metabolic stability in rodent models.
  • Hybrid Reactor Design : Integrate microwave-assisted synthesis with real-time HPLC monitoring for rapid optimization .

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